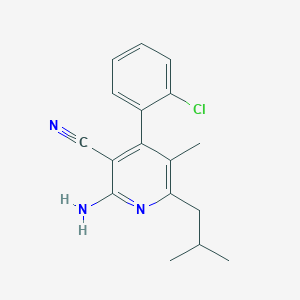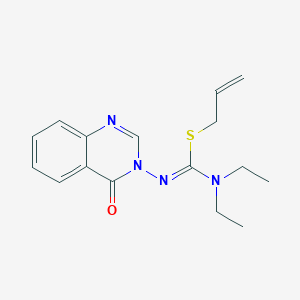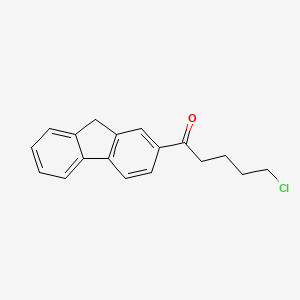
2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile is a heterocyclic organic compound It features a pyridine ring substituted with various functional groups, including an amino group, a chlorophenyl group, a methyl group, an isobutyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the substituents. Key steps may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Substitution with Chlorophenyl Group: This can be done via electrophilic aromatic substitution using chlorobenzene derivatives.
Addition of Methyl and Isobutyl Groups: Alkylation reactions using alkyl halides.
Introduction of the Nitrile Group: Cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, while the aromatic and alkyl groups can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile: Similar structure but lacks the methyl group at position 5.
2-Amino-4-(2-chlorophenyl)-5-methylpyridine-3-carbonitrile: Similar structure but lacks the isobutyl group at position 6.
2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine: Similar structure but lacks the nitrile group.
Uniqueness
The presence of both the nitrile and amino groups in 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile provides unique reactivity and potential for diverse chemical modifications. The combination of these functional groups with the aromatic and alkyl substituents makes it a versatile compound for various applications.
Properties
CAS No. |
312534-15-9 |
|---|---|
Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18ClN3/c1-10(2)8-15-11(3)16(13(9-19)17(20)21-15)12-6-4-5-7-14(12)18/h4-7,10H,8H2,1-3H3,(H2,20,21) |
InChI Key |
RJQDVGVYCCJVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CC=C2Cl)C#N)N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6,12,14-tetra(butan-2-yl)-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11519399.png)



![[3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B11519412.png)
![2-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate](/img/structure/B11519422.png)
![2-[(3,4-dimethoxybenzyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11519430.png)
![2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B11519435.png)
![3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11519442.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519450.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11519451.png)
![[benzene-1,4-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B11519455.png)
![2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B11519462.png)
